1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrrolidinyl urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved through the reaction of a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The next step involves the introduction of the dichlorophenyl group. This can be accomplished through a nucleophilic substitution reaction using a dichlorophenyl halide and the pyrrolidinone intermediate.
Formation of the Urea Derivative: The final step is the formation of the urea derivative. This is typically achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2,3-Dichlorophenyl)-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a urea moiety and a pyrrolidine ring. Its molecular formula is C15H13Cl2FN2O, and it possesses a molecular weight of approximately 320.18 g/mol. The dichlorophenyl and fluorophenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest.
- Case Study : A study involving a related compound demonstrated that it inhibited the growth of breast cancer cells (MCF-7) by inducing G1 phase arrest, suggesting that the urea moiety plays a crucial role in modulating cell cycle dynamics .
Cytokinin-like Activity
The compound has been noted for its cytokinin-like activity, which is essential for plant growth regulation but also has implications in human health. Cytokinins are known to influence cell division and differentiation.
- Mechanism : The presence of the dichlorophenyl group may enhance the compound's ability to mimic natural cytokinins, thus affecting cellular signaling pathways involved in growth and development .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, leading to cross-linking and subsequent cellular apoptosis.
- Enzyme Inhibition : The fluorophenyl group may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular metabolism.
- Signal Transduction Modulation : By mimicking natural hormones or growth factors, this compound can influence various signal transduction pathways, ultimately affecting cellular responses.
Data Summary
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3O2/c18-13-2-1-3-14(16(13)19)22-17(25)21-11-8-15(24)23(9-11)12-6-4-10(20)5-7-12/h1-7,11H,8-9H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILGBQFBWGEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.